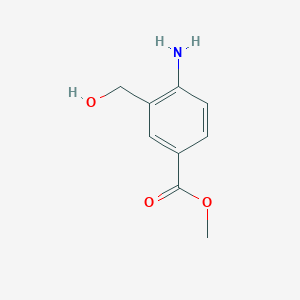

Methyl 4-amino-3-(hydroxymethyl)benzoate

Descripción general

Descripción

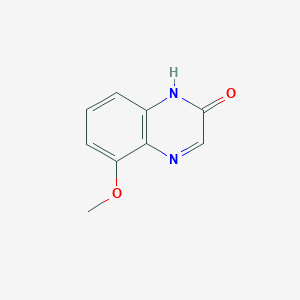

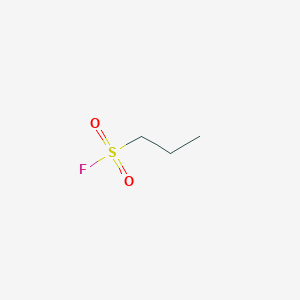

“Methyl 4-amino-3-(hydroxymethyl)benzoate” is a compound with the molecular formula C8H9NO3 . In the molecule of this compound, the methyl C and amino N atoms bonded to the benzene ring lie in the ring plane .

Synthesis Analysis

The synthesis of “this compound” could potentially involve the reaction of esters with alkali metal amidoboranes . Another method involves the hydrogenation of 3-methyl-4-nitrobenzoic acid in methanol with 5% Pd/C as a catalyst .Molecular Structure Analysis

Intramolecular C—H⋯O hydrogen bonding results in the formation of a five-membered planar ring, which is oriented at a dihedral angle of 2.73 (3)° with respect to the benzene ring, so they are nearly coplanar .Chemical Reactions Analysis

“this compound” is used as an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 167.164 g/mol . The compound is solid in physical form .Aplicaciones Científicas De Investigación

Role in Organic Synthesis and Pharmacological Activities

Benzoate derivatives, such as Methyl-2-formyl benzoate, have been identified as bioactive precursors in the organic synthesis of compounds with a variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. These compounds serve as significant structures and excellent precursors for the search of new bioactive molecules, highlighting their importance in both synthetic fields and the pharmaceutical industry (Farooq & Ngaini, 2019).

Antioxidant Properties and Radical Scavenging

Chromones and their derivatives, including some benzoate-related compounds, are known for their anti-inflammatory, antidiabetic, antitumor, anticancer, and other biological activities. These activities are thought to be related to the antioxidant properties of chromones, which neutralize active oxygen and cut off free radical processes, potentially delaying or inhibiting cell impairment leading to various diseases. The presence of specific functional groups in these compounds is critical for their radical scavenging activity (Yadav et al., 2014).

Environmental Impact and Degradation Studies

Research into the environmental impact and degradation pathways of compounds like acetaminophen has utilized advanced oxidation processes (AOPs), which could be relevant to the study and environmental management of benzoate derivatives. This involves understanding the kinetics, mechanisms, by-products, and biotoxicity of degradation processes to enhance the removal of such compounds from aquatic environments, potentially mitigating their ecological impact (Qutob et al., 2022).

Pharmacokinetics, Pharmacodynamics, and Toxicology

The pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS) have been extensively studied, providing insights into the health risks associated with these compounds. This research is crucial for early legislation and public health protection, offering a framework that could be applied to understanding the safety profile and therapeutic potential of Methyl 4-amino-3-(hydroxymethyl)benzoate and related compounds (Nugteren-van Lonkhuyzen et al., 2015).

Safety and Hazards

“Methyl 4-amino-3-(hydroxymethyl)benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a cool place, in an inert atmosphere, and the container should be kept tightly closed in a dry and well-ventilated place .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-amino-3-(hydroxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4,11H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRVWCSXDWSJBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6-Dihydro-7H-pyrazolo[3,4-C]pyridin-7-one](/img/structure/B3153515.png)

![5,7-Dimethoxybenzo[d]thiazol-2-amine](/img/structure/B3153553.png)

![1-Oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B3153561.png)

![5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3153571.png)

![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3153600.png)

![7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B3153611.png)